Ethyl 2-(1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate
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Description
Ethyl 2-(1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates significant antimicrobial properties. Through a series of chemical reactions starting from citrazinic acid, a variety of compounds, including pyridines, pyrimidinones, oxazinones, and their derivatives, were synthesized. These compounds have shown commendable antibacterial and antifungal activities, comparable to well-known reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).
Impurity Profile Analysis
In pharmaceutical research, understanding the impurity profile of drug substances is crucial for drug development and safety. A study on the impurity profile of a glycoprotein IIb/IIIa antagonist reveals the importance of characterizing byproducts occurring during synthesis and scale-up. The study used liquid chromatography-mass spectrometry for the separation and characterization of these byproducts, highlighting the compound's role in the development of treatments for thrombotic disorders (Thomasberger et al., 1999).
Novel Synthesis Approaches
Research on the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation represents another application. This method employs ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to generate ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity. Such synthetic routes offer new pathways for creating structurally complex and potentially bioactive compounds (Zhu et al., 2003).
Heterocyclic Compound Reactivity
The reactivity of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, leading to tricyclic 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, showcases the versatility of such compounds in generating a variety of structures with potential pharmacological applications. The study explores reactions with aldehydes, formamide, acetic anhydride, and other agents, demonstrating the chemical diversity accessible through these synthetic pathways (Kostenko et al., 2007).
Properties
IUPAC Name |
ethyl 2-[[1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-3-31-18(28)12-24-21(29)15-7-9-27(10-8-15)23-25-19-17(13-32-20(19)22(30)26-23)16-6-4-5-14(2)11-16/h4-6,11,13,15H,3,7-10,12H2,1-2H3,(H,24,29)(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMWEYKLUOONBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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